molecular formula C19H24N2O B11780162 ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol

((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol

Cat. No.: B11780162
M. Wt: 296.4 g/mol
InChI Key: DYOKZZGRVMNKAH-RTBURBONSA-N
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Description

“((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with benzyl and benzylamino groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol” typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzyl Groups: Benzyl groups can be introduced via alkylation reactions using benzyl halides.

    Amination: The benzylamino group can be introduced through reductive amination or other suitable amination reactions.

    Hydroxylation: The hydroxyl group can be introduced through selective reduction or other hydroxylation methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.

    Substitution: The benzyl and benzylamino groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halides, nucleophiles, etc.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dehydroxylated compounds.

    Substitution Products: Compounds with modified benzyl or benzylamino groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Receptor Binding: It may interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which “((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol” exerts its effects can involve:

    Molecular Targets: Enzymes, receptors, or other biomolecules.

    Pathways: Signal transduction pathways, metabolic pathways, etc.

Comparison with Similar Compounds

Similar Compounds

  • ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)ethanol
  • ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)propanol

Uniqueness

  • Structural Features : The specific arrangement of benzyl and benzylamino groups.
  • Chemical Properties : Unique reactivity due to the presence of the hydroxyl group.
  • Biological Activity : Distinct interactions with biological targets.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

[(2S,3R)-1-benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C19H24N2O/c22-15-19-18(20-13-16-7-3-1-4-8-16)11-12-21(19)14-17-9-5-2-6-10-17/h1-10,18-20,22H,11-15H2/t18-,19-/m1/s1

InChI Key

DYOKZZGRVMNKAH-RTBURBONSA-N

Isomeric SMILES

C1CN([C@@H]([C@@H]1NCC2=CC=CC=C2)CO)CC3=CC=CC=C3

Canonical SMILES

C1CN(C(C1NCC2=CC=CC=C2)CO)CC3=CC=CC=C3

Origin of Product

United States

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